Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate
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Overview
Description
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is an organic compound with the molecular formula C11H13NO2. It is also known by its IUPAC name, ethyl (E)-2-methyl-3-(pyridin-2-yl)acrylate. This compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate typically involves the reaction of 2-methyl-3-(pyridin-2-yl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures that the reaction proceeds to completion and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors. These reactors allow for the efficient and scalable production of the compound by continuously feeding the reactants into the reactor and collecting the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate: Similar structure but with the pyridine ring attached at a different position.
Ethyl 3-(1-methyl-4-nitropyrrol-2-yl)prop-2-enoate: Contains a pyrrole ring instead of a pyridine ring.
Ethyl 2-methyl-3-(pyridin-4-yl)prop-2-enoate: Another positional isomer with the pyridine ring attached at the 4-position.
Uniqueness
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the pyridine ring and the ester functional group influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl (E)-2-methyl-3-pyridin-2-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)8-10-6-4-5-7-12-10/h4-8H,3H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOWSMMMIWBRDY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=N1)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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